molecular formula C18H25N3 B7545165 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine

1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine

Cat. No.: B7545165
M. Wt: 283.4 g/mol
InChI Key: YSXGVNJZWQEUSH-UHFFFAOYSA-N
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Description

1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine is a complex organic compound that features a unique structure combining an imidazole ring with a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Properties

IUPAC Name

1-[(1-benzylimidazol-2-yl)methyl]-2-ethylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3/c1-2-17-10-6-7-12-20(17)15-18-19-11-13-21(18)14-16-8-4-3-5-9-16/h3-5,8-9,11,13,17H,2,6-7,10,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXGVNJZWQEUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=NC=CN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 1-Benzyl-2-methylimidazole
  • 2-Ethyl-4-methylimidazole
  • 1-Benzyl-2-azepanone

Uniqueness: 1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine is unique due to its combined imidazole and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .

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